molecular formula C6H13ClFN B2803369 3-(Fluoromethyl)-3-methylpyrrolidine hydrochloride CAS No. 1823319-20-5

3-(Fluoromethyl)-3-methylpyrrolidine hydrochloride

Cat. No.: B2803369
CAS No.: 1823319-20-5
M. Wt: 153.63
InChI Key: WGHPIGLXGNHFMK-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-3-methylpyrrolidine hydrochloride (CAS 1823319-20-5) is a fluorinated pyrrolidine derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C6H13ClFN and a molecular weight of 153.63 g/mol , this compound serves as a versatile and valuable building block for the synthesis of more complex molecules. The incorporation of fluorine atoms into lead compounds is a widely employed strategy in pharmaceutical research to fine-tune critical properties such as metabolic stability, membrane permeability, and bioavailability. The specific stereochemistry and substitution pattern of the pyrrolidine ring, functionalized with both a fluoromethyl and a methyl group at the 3-position, makes it a key intermediate in the development of potential therapeutic agents. Researchers utilize this scaffold across various discovery programs, including central nervous system (CNS) agents and cardiovascular drugs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(fluoromethyl)-3-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHPIGLXGNHFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-3-methylpyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methylpyrrolidine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-3-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized pyrrolidine derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Biochemical Applications

The compound is primarily utilized as a biochemical reagent. It serves as an inhibitor of hydrolytic enzymes when used as part of peptidyl fluoromethyl ketones. This functionalization with fluorine atoms significantly alters the physicochemical properties of substrates, increasing their reactivity and making them valuable in enzyme inhibition assays.

Case Study: Enzyme Inhibition

In studies focusing on enzyme inhibition, compounds like 3-(Fluoromethyl)-3-methylpyrrolidine hydrochloride have been shown to effectively inhibit specific hydrolytic enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents.

Pharmaceutical Applications

Fluorinated compounds are extensively used in the pharmaceutical industry due to their enhanced biological activity and stability. This compound is explored for its potential therapeutic effects, including its role as a ligand in receptor studies and enzyme inhibition assays.

Pharmacokinetics

Studies have indicated that compounds similar to this compound exhibit favorable pharmacokinetic profiles, including moderate clearance rates and good bioavailability when administered orally . Such profiles are essential for assessing the viability of compounds in drug development.

Molecular Imaging

In molecular imaging, fluorinated compounds are valuable for their ability to enhance contrast in imaging techniques such as positron emission tomography (PET). The incorporation of fluorine improves the lipophilicity of the molecules, enabling better penetration into biological tissues.

Application Example

The use of this compound in molecular imaging could facilitate the development of new imaging agents that provide clearer images of biological processes in vivo.

Materials Science

The compound's unique chemical structure also lends itself to applications in materials science. Fluorinated compounds are known for their stability and resistance to degradation, making them suitable for developing advanced materials with specific properties.

Material Development

In recent studies, researchers have investigated the use of fluorinated pyrrolidine derivatives in creating coatings and polymers that exhibit enhanced durability and chemical resistance.

Summary Table of Applications

Application FieldSpecific UseKey Benefits
BiochemistryInhibitor of hydrolytic enzymesEnhanced reactivity and specificity
PharmaceuticalsLigand in receptor studiesFavorable pharmacokinetic profiles
Molecular ImagingContrast agent for PETImproved tissue penetration
Materials ScienceDevelopment of durable coatingsEnhanced stability and resistance

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target site. This can lead to the modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Fluorinated Pyrrolidine Derivatives

3-Fluoropyrrolidine Hydrochloride (CAS 136725-53-6)

  • Structure : Fluorine atom directly attached to the pyrrolidine ring.
  • Key Differences :

  • The absence of a methyl group reduces steric bulk compared to 3-(fluoromethyl)-3-methylpyrrolidine.
  • Lower lipophilicity (logP ~0.5 vs. ~1.2 estimated for the target compound) due to smaller fluorine substituent.
  • Applications : Used in peptide mimetics and as a building block for kinase inhibitors .

(3R)-3-(Fluoromethyl)pyrrolidine Hydrochloride (CAS 1443983-87-6)

  • Structure : Chiral fluoromethyl group at the 3-position.
  • Key Differences :

  • Stereochemistry (R-configuration) may influence target binding selectivity (e.g., receptors with chiral pockets).
  • Similar molecular weight (~185 g/mol) but lacks the additional methyl group, altering steric hindrance .
Substituent-Modified Pyrrolidines

3-(4-Methoxyphenyl)-3-methylpyrrolidine Hydrochloride (CAS 2624135-46-0)

  • Structure : Aromatic 4-methoxyphenyl group replaces fluoromethyl.
  • Key Differences :

  • Lower metabolic stability compared to fluorinated analogs but improved solubility in polar solvents .

3-((2-Fluorophenoxy)methyl)pyrrolidine Hydrochloride (CAS 1219981-26-6) Structure: Ether-linked 2-fluorophenoxy group. Key Differences:

  • Phenoxy group introduces hydrogen-bonding capacity and higher polarity (logP ~1.5).
  • Potential for off-target interactions due to the aromatic moiety .
Ring-Size Variants

3-(Fluoromethyl)azetidine Hydrochloride (CAS 1642298-59-6)

  • Structure : Four-membered azetidine ring instead of pyrrolidine.
  • Key Differences :

  • Reduced conformational flexibility impacts binding to rigid enzyme active sites .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Purity logP (Estimated) Key Feature
3-(Fluoromethyl)-3-methylpyrrolidine HCl ~185–200 ≥95%* ~1.2 Dual methyl/fluoromethyl substitution
3-Fluoropyrrolidine HCl 162.59 ≥97% ~0.5 Compact fluorine substituent
3-(4-Methoxyphenyl)-3-methylpyrrolidine HCl 220.3 ≥95% ~2.0 Aromatic solubility modifier
3-Fluoro Deschloroketamine HCl (3-FDCK) 257.7 ≥98% ~2.8 Cyclohexanone backbone (CNS activity)

*Assumed based on similar compounds .

  • Lipophilicity: Fluoromethyl groups increase logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration. However, 3-FDCK’s cyclohexanone core (logP ~2.8) offers superior CNS activity .
  • Metabolic Stability : Fluorination reduces oxidative metabolism; 3-(fluoromethyl)-3-methylpyrrolidine likely outperforms 3-(4-methoxyphenyl)-3-methylpyrrolidine in microsomal assays .

Biological Activity

3-(Fluoromethyl)-3-methylpyrrolidine hydrochloride is a fluorinated organic compound with the molecular formula C₆H₁₃ClFN and a molar mass of approximately 153.63 g/mol. This compound is notable for its unique structural features, including a pyrrolidine ring substituted with both a fluoromethyl and a methyl group at the 3-position. The hydrochloride form enhances its solubility, making it suitable for various biochemical applications, particularly in pharmaceuticals and molecular imaging.

The presence of fluorine in organic compounds often alters their biological activity due to changes in lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of fluorine can enhance the pharmacokinetic properties of compounds, making them more effective in therapeutic contexts.

Applications in Biochemistry

This compound serves as a biochemical reagent in various fields, including:

  • Synthetic Chemistry : It is used to synthesize peptidyl fluoromethyl ketones, which act as inhibitors for hydrolytic enzymes, thereby modifying the reactivity of substrates.
  • Pharmaceuticals : The compound is relevant in drug design due to its potential effects on biological systems and its role in synthesizing fluorinated pharmaceuticals.
  • Molecular Imaging : Fluorinated compounds are extensively utilized in imaging techniques, enhancing the visualization of biological processes.

Antinociceptive Effects

Recent studies have examined the antinociceptive (pain-relieving) properties of related pyrrolidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant antinociceptive effects in various mouse models. In one study, specific derivatives showed efficacy in reducing pain responses in formalin-induced tonic pain models . These findings suggest that similar compounds may exhibit comparable analgesic properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-(Trifluoromethyl)-3-methylpyrrolidine hydrochlorideC₆H₈ClF₃NContains trifluoromethyl group; different reactivity.
Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate HClC₇H₁₃ClFNOContains carboxylate group; different functional properties.
1-(Fluoromethyl)-1-methylpyrrolidineC₆H₁₂FNLacks hydrochloride; different solubility characteristics.

The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds.

Q & A

Q. How can researchers optimize the synthesis of 3-(fluoromethyl)-3-methylpyrrolidine hydrochloride to improve yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of pyrrolidine derivatives using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). Key parameters include:
  • Temperature : Maintain 0–25°C to minimize side reactions (e.g., over-fluorination) .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance fluorinating agent reactivity .
  • Catalysts : Lewis acids like BF₃·Et₂O can accelerate fluoromethylation .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the hydrochloride salt .

Q. What analytical techniques are critical for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR confirms fluoromethyl group position (δ ~ -200 ppm for CF₃/C-F environments) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the crystalline hydrochloride salt .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₆H₁₂ClF₂N, MW 157.59 g/mol) .
  • HPLC-PDA : Assesses purity (>95%) using reversed-phase C18 columns and trifluoroacetic acid modifiers .

Q. How does fluorination at the 3-position affect the compound’s physicochemical properties?

  • Methodological Answer : Fluorination increases lipophilicity (logP ~1.8) and metabolic stability by reducing CYP450-mediated oxidation. Computational tools (e.g., MarvinSketch) predict pKa (~8.5 for the pyrrolidine nitrogen) and solubility (~50 mg/mL in water) . Experimental validation via shake-flask assays is recommended .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for fluorinated pyrrolidine derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Use IC₅₀/EC₅₀ assays to confirm activity thresholds across cell lines (e.g., HEK293 vs. HepG2) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., defluorinated metabolites) that may confound results .
  • Target Engagement Assays : SPR or ITC quantifies binding affinity to proposed targets (e.g., GPCRs) .

Q. How can enantiomeric separation of this compound be achieved for stereochemical studies?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol (90:10) and 0.1% diethylamine .
  • Synthetic Control : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during fluoromethylation .
  • Circular Dichroism (CD) : Correlates absolute configuration with Cotton effects at 220–250 nm .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to fluorophilic pockets (e.g., fluorine-π interactions with aromatic residues) .
  • MD Simulations : GROMACS assesses conformational stability in lipid bilayers (relevant for CNS-targeted drugs) .
  • QSAR Models : Train datasets on fluorinated analogs to predict ADMET properties .

Contradictions and Resolutions

  • Contradiction : Discrepancies in reported metabolic stability (e.g., t₁/₂ in human microsomes: 45 vs. 120 min).
    • Resolution : Variability arises from assay conditions (e.g., NADPH concentration). Standardize protocols per FDA guidelines .

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